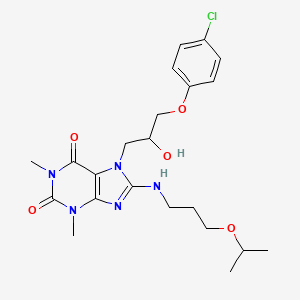

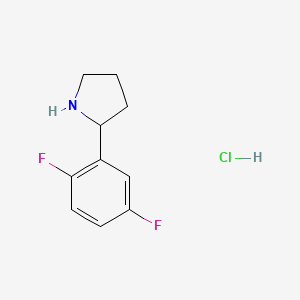

![molecular formula C22H25N3O4 B2565917 N'-(2-ヒドロキシ-2-フェニルプロピル)-N-[4-メチル-3-(2-オキソピロリジン-1-イル)フェニル]エタンジアミド CAS No. 1351620-44-4](/img/structure/B2565917.png)

N'-(2-ヒドロキシ-2-フェニルプロピル)-N-[4-メチル-3-(2-オキソピロリジン-1-イル)フェニル]エタンジアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a derivative of oxalamide, which is a class of compounds known for their ability to form hydrogen-bonded supramolecular networks. These networks are significant in the study of molecular interactions and the design of new materials.

Synthesis Analysis

While the specific synthesis of N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is not detailed in the provided papers, similar compounds such as the 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been synthesized and studied for their inhibitory effects on glycolic acid oxidase . The synthesis of these compounds typically involves the introduction of substituents to the oxalamide nucleus, which can significantly affect the compound's potency and properties.

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is characterized by the presence of an oxalamide group, which can form extensive hydrogen bonding. For instance, N,N'-bis(4-pyridylmethyl)oxalamide forms an extended supramolecular network through intermolecular N-H...N and C-H...O hydrogen bonds . This ability to form hydrogen bonds is crucial for the interaction of these molecules with biological targets or within crystalline structures.

Chemical Reactions Analysis

Oxalamide derivatives are known to participate in various chemical reactions, particularly as inhibitors of enzymes such as glycolic acid oxidase. The inhibitory activity is often due to the compound's ability to mimic the enzyme's natural substrate or to bind to the active site, thereby preventing the enzyme from functioning properly .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives can be influenced by the nature of their substituents. For example, large lipophilic substituents on the 4-position of the 1H-pyrrole-2,5-dione nucleus tend to increase the compound's potency as an inhibitor . Additionally, the crystal structure of related compounds, such as the hydrochloride of N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide, reveals the importance of protonation and hydrogen bonding in determining the compound's supramolecular arrangement .

科学的研究の応用

有機合成と複素環化合物

合成方法論と反応機構

特性

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-15-10-11-17(13-18(15)25-12-6-9-19(25)26)24-21(28)20(27)23-14-22(2,29)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,29H,6,9,12,14H2,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRBAXXLIKJZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CC=C2)O)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

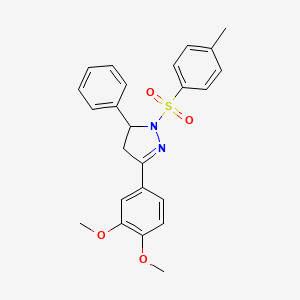

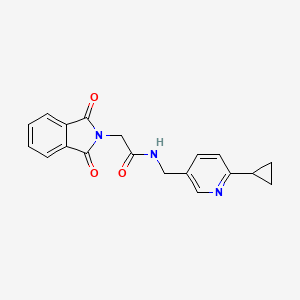

![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)

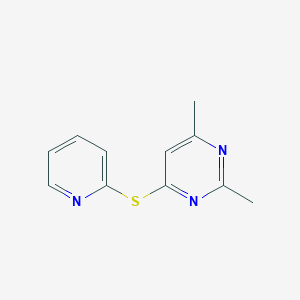

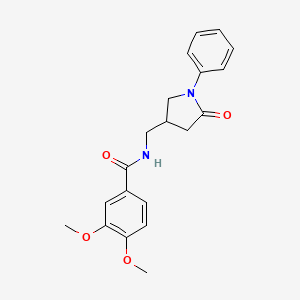

![methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2565838.png)

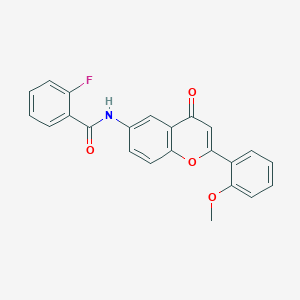

![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)

![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2565851.png)

![4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2565853.png)

![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)